Cas no 917-23-7 (Tetraphenylporphyrin)

Tetraphenylporphyrin is a highly stable and planar macrocycle compound featuring four phenyl groups attached to a porphyrin core. This molecule exhibits exceptional thermal and chemical stability due to its rigid structure, making it an ideal building block for the synthesis of more complex metalloporphyrins with unique optical and electronic properties.
Tetraphenylporphyrin structure
Tetraphenylporphyrin structure
Product Name:Tetraphenylporphyrin
CAS No:917-23-7
MF:C44H30N4
MW:614.735809803009
MDL:MFCD00011680
CID:83189
PubChem ID:24854864
Update Time:2025-11-04

Tetraphenylporphyrin Chemical and Physical Properties

Names and Identifiers

    • 5,10,15,20-Tetraphenylporphyrin
    • TETRAPHENYLPORPHINE METAL FREE
    • TETRAPHENYLPORFYRIN
    • 21H,23H-Porphine, 5,10,15,20-tetraphenyl-
    • 23h-porphine,5,10,15,20-tetraphenyl-21
    • 5,10,15,20-Tetraphenyl-21H,23H-prophine
    • alpha,beta,gamma,delta-Tetraphenylporphine
    • meso-Tetraphenylporphyrine
    • Porphine, 5,10,15,20-tetraphenyl-
    • RARECHEM AS SA 0001
    • TETRAPHENYLPORPHYRIN
    • Tetraphenylporphyrin (Chlorin free)
    • meso-Tetraphenylporphine
    • meso-Tetraphenylporphyrin
    • m-Tetraphenylporphyrin
    • .α.,.β.,.γ.,.δ.-Tetraphenylporphine
    • meso-Tetraphenylporphine TPP (chlorin free)
    • meso-Tetraphenylporphine1GR
    • meso-Tetraphenylporphine25GR
    • meso-Tetraphenylporphine5GR
    • 5,10,15,20-Tetrakisphenylporphyrin
    • 5,10,15,20-tetraphenyl-21H,23H-porphine
    • Meso-Tetraphenylporphine, low chlorine
    • MTPP
    • TPP
    • 5,10,15,20-Tetraphenylporphin
    • Tetraphenylporphine (Chlorin free)
    • TPP (Chlorin free)
    • Tetraphenylporphine
    • 5,10,15,20-Tetraphenylporphine
    • NSC640184
    • Tetraphenyl porphine
    • meso-Tetra(phenyl)porphine
    • KSC486O8L
    • 5,15,20-Tetraphenylporphine
    • YNHJECZULSZA
    • 5,10,15,20-Tetraphenyl-21H,23H-porphine (ACI)
    • Porphine, 5,10,15,20-tetraphenyl- (8CI)
    • Porphine, α,β,γ,δ-tetraphenyl- (6CI)
    • 5,10,15,20-Tetraphenyl-21H,23H-porphrin
    • 5,10,15,20-Tetraphenyl-21H,23H-porphyrin
    • 5,10,15,20-Tetraphenyl-22H,24H-prophyrin
    • A 5012
    • NSC 18506
    • NSC 640184
    • TPP (chelating agent)
    • α,β,γ,δ-Tetraphenylporphine
    • .alpha.,.gamma.,.delta.-Tetraphenylporphine
    • NSC-18506
    • UNII-SDB2SH8G5K
    • T1359
    • 917-23-7
    • STR04536
    • meso-Tetraphenylporphyrine pound>>5,10,15,20-tetraphenylporphyrin
    • YNHJECZULSZAQK-LWQDQPMZSA-N
    • NCI60_013368
    • SY009714
    • BDBM50247512
    • EN300-7405378
    • 5,10,15,20-(tetraphenyl)porphyrin
    • HY-103656
    • meso-Tetraphenylporphine, low chlorin
    • STK569350
    • CHEMBL3039846
    • A5012
    • BCP21699
    • F14722
    • CS-0022009
    • meso-Tetraphenylporphyrin, 97%
    • CHEMBL436524
    • Porphine, alpha,beta,gamma,delta-tetraphenyl-
    • Porphine, 5,10,15,20-tetraphenyl- (VAN)
    • TPP; Tetraphenylporphine
    • CHEBI:52279
    • SDB2SH8G5K
    • .alpha.,.beta.,.gamma.,.delta.-Tetraphenylporphine
    • DTXSID2061272
    • 2,7,12,17-tetraphenyl-21,22,23,24-tetraazapentacyclo[16.2.1.1^{3,6}.1^{8,11}.1^{13,16}]tetracosa-1,3,5,7,9,11(23),12,14,16,18(21),19-undecaene
    • 20998-75-8
    • SCHEMBL30136
    • MFCD00011680
    • 21H, 5,10,15,20-tetraphenyl-
    • meso-Tetraphenylporphyrin, suitable for fluorescence, BioReagent, >=99.0% (HPLC)
    • Tetraphenylporphryin
    • (5Z,10Z,14Z,19Z)-5,10,15,20-tetraphenyl-21,23-dihydroporphyrin
    • MESO-TETRAPHENYLPORPHIN
    • Porphine,10,15,20-tetraphenyl-
    • 5,10,15,20-tetraphenyl-21,23-dihydroporphyrin
    • NSC18506
    • EINECS 213-025-9
    • NSC-640184
    • 5,10,15,20-tetrakis(phenyl)porphyrin
    • 5,10,15,20-Tetraphenyl-21H,23H-porphine, 97%
    • 5,10,15,20-Tetraphenyl-21H,23H-porphine, >=99%
    • AKOS002375245
    • Tetraphenylporphyrin
    • MDL: MFCD00011680
    • Inchi: 1S/C44H30N4/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36/h1-28,45,48H/b41-33-,41-34?,42-35-,42-37?,43-36-,43-38?,44-39-,44-40?
    • InChI Key: YNHJECZULSZAQK-VQHGFYMWSA-N
    • SMILES: N1C2=C(C3NC(C(C4C=CC=CC=4)=C4C=CC(C(=C5NC(=C(C=1C=C2)C1C=CC=CC=1)C=C5)C1C=CC=CC=1)=N4)=CC=3)C1C=CC=CC=1
    • BRN: 379542

Computed Properties

  • Exact Mass: 614.24700
  • Monoisotopic Mass: 614.247
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 48
  • Rotatable Bond Count: 4
  • Complexity: 851
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 10.4
  • Topological Polar Surface Area: 57.4

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.5288 (rough estimate)
  • Melting Point: >300 °C (lit.)
  • Boiling Point: 648.45°C (rough estimate)
  • Refractive Index: 1.7030 (estimate)
  • Solubility: dichloromethane: soluble
  • Water Partition Coefficient: Insoluble in water.
  • PSA: 56.30000
  • LogP: 6.86620
  • Solubility: Not determined

Tetraphenylporphyrin Security Information

  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Safety Instruction: S22; S24/25
  • FLUKA BRAND F CODES:8-10-23
  • TSCA:Yes
  • Storage Condition:−20°C

Tetraphenylporphyrin Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Tetraphenylporphyrin Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Water ;  1 h, pH 1, rt
Reference
Zinc Porphyrin Metal-Center Exchange at the Solid-Liquid Interface
Franke, Matthias; et al, Chemistry - A European Journal, 2016, 22(25), 8520-8524

Production Method 2

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Chloroform
Reference
Unusual phlorins from the oxidative coupling of pentapyrromethanes: their facile conversion to meso-substituted porphyrins
Ka, J.-W.; et al, Tetrahedron Letters, 2001, 42(27), 4527-4529

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ,  Water
Reference
Suzuki cross-coupling of meso-dibromoporphyrins for the synthesis of functionalized A2B2 porphyrins
Vaz, B.; et al, Tetrahedron Letters, 2001, 42(42), 7409-7412

Production Method 4

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
Reference
Synthesis of unsymmetrically substituted meso-phenylporphyrins by Suzuki cross coupling reactions
Shi, Baolu; et al, Journal of the Chemical Society, 2002, (11), 1397-1400

Production Method 5

Reaction Conditions
1.1 Reagents: Acetic anhydride ;  rt → 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  5 °C; 5 °C → rt
1.3 rt
1.4 Reagents: Ferrous sulfate ;  80 min, rt
1.5 Reagents: Sodium hydroxide Solvents: Water ;  pH 5.0 - 6.0, rt
Reference
Investigations on the demetalation of metalloporphyrins under ultrasound irradiation
Sun, Chengguo; et al, Ultrasonics Sonochemistry, 2010, 18(2), 501-505

Production Method 6

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
1.2 Reagents: Oxygen Solvents: Propionic acid
1.3 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone
Reference
A new route for meso-substituted porphyrin
Kuroda, Yasuhisa; et al, Tetrahedron Letters, 1989, 30(18), 2411-12

Production Method 7

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid ;  10 min
Reference
Microwave assisted synthesis of meso-tetraphenylporphyrin and its application for trace metal spectrophotometric determination
Givianrad, M. H.; et al, Asian Journal of Chemistry, 2013, 25(11), 6102-6104

Production Method 8

Reaction Conditions
1.1 Reagents: Propionic acid ;  reflux
Reference
Metalated porphyrins as versatile visible light and NIR photoinitiators of polymerization
Noirbent, Guillaume; et al, European Polymer Journal, 2020, 139,

Production Method 9

Reaction Conditions
1.1 Solvents: Tributyloctylphosphonium chloride ;  0 - 100 °C
Reference
Spectroscopic and photophysical study of the demetalation of a zinc porphyrin and the aggregation of its free base in a tetraalkylphosphonium ionic liquid
Giri, Neeraj K.; et al, Physical Chemistry Chemical Physics, 2014, 16(47), 26252-26260

Production Method 10

Reaction Conditions
1.1 Reagents: Chloroacetic acid ,  Silica ;  20 min, rt
Reference
Observations on the Mechanochemical Insertion of Zinc(II), Copper(II), Magnesium(II), and Select Other Metal(II) Ions into Porphyrins
Atoyebi, Adewole O. ; et al, Inorganic Chemistry, 2019, 58(15), 9631-9642

Production Method 11

Reaction Conditions
1.1 Reagents: Acetic anhydride ;  rt → 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  5 °C; 5 °C → rt
1.3 rt
1.4 Reagents: Ferrous sulfate ;  60 min, rt
1.5 Reagents: Sodium hydroxide Solvents: Water ;  pH 5.0 - 6.0, rt
Reference
Investigations on the demetalation of metalloporphyrins under ultrasound irradiation
Sun, Chengguo; et al, Ultrasonics Sonochemistry, 2010, 18(2), 501-505

Production Method 12

Reaction Conditions
1.1 Reagents: Acetic anhydride ;  rt → 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  5 °C; 5 °C → rt
1.3 rt
1.4 Reagents: Ferrous sulfate ;  65 min, rt
1.5 Reagents: Sodium hydroxide Solvents: Water ;  pH 5.0 - 6.0, rt
Reference
Investigations on the demetalation of metalloporphyrins under ultrasound irradiation
Sun, Chengguo; et al, Ultrasonics Sonochemistry, 2010, 18(2), 501-505

Production Method 13

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  10 min
1.2 Reagents: Isopropanol
Reference
Unusual properties of tetraphenylporphyrin copper complex
Nefedov, V. A.; et al, Russian Journal of Organic Chemistry, 2009, 45(3), 449-451

Production Method 14

Reaction Conditions
1.1 Catalysts: Copper(II) triflate Solvents: Dichloromethane ;  30 min, rt
1.2 Solvents: Dichloromethane ;  2 °C; rt; rt
1.3 Solvents: Water ;  rt
Reference
Recoverable and reusable catalyst for the reaction of N-tosyl imines with pyrrole: synthesis of meso-tetraarylporphyrins
Temelli, Baris; et al, Heterocycles, 2012, 85(4), 851-860

Production Method 15

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  30 min, rt; 4 h, rt
1.2 Reagents: Pyridine ;  rt; 17 h, rt
1.3 Reagents: Oxygen ;  15 min, rt; 4 h, rt
Reference
Synthesis of 5,15-diarylporphyrins via orthoesters condensation with aryldipyrromethanes
Abada, Zahra; et al, Tetrahedron Letters, 2011, 52(25), 3175-3178

Tetraphenylporphyrin Raw materials

Tetraphenylporphyrin Preparation Products

Tetraphenylporphyrin Suppliers

Amadis Chemical Company Limited
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(CAS:917-23-7)Tetraphenylporphyrin
Order Number:A844051
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:01
Price ($):399.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:917-23-7)间-四苯基卟吩
Order Number:LE2448598;LE17177
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:38
Price ($):discuss personally
Email:18501500038@163.com

Tetraphenylporphyrin Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on Tetraphenylporphyrin

Properties and Applications of Tetraphenylporphyrin (CAS No. 917-23-7)

Tetraphenylporphyrin, with the chemical formula C44H28N4, is a prominent macrocyclic compound belonging to the porphyrin family. This highly symmetric tetrapyrrole structure is characterized by four phenyl substituents attached to the pyrrole rings, endowing it with unique photophysical and redox properties. As a derivative of porphyrin, Tetraphenylporphyrin has garnered significant attention in various scientific disciplines, particularly in photodynamic therapy, catalysis, and materials science, due to its exceptional stability and tunable electronic characteristics.

The synthesis of Tetraphenylporphyrin typically involves the condensation of 2,3-dimethyl-1,4-benzenedione with pyrrole in the presence of a strong base, followed by subsequent functionalization to introduce the phenyl groups. This process highlights the compound's versatility in structural modification, allowing researchers to tailor its properties for specific applications. The high symmetry and rigidity of its macrocyclic framework make it an ideal candidate for coordination with metal ions, forming metallo-porphyrins that exhibit enhanced catalytic activity.

In recent years, Tetraphenylporphyrin has been extensively studied for its potential in photodynamic therapy (PDT). Its ability to absorb light in the visible spectrum and generate reactive oxygen species (ROS) upon irradiation makes it an effective photosensitizer. A notable advancement in this field is the development of Tetraphenylporphyrin-based nanoplatforms that combine photodynamic action with other therapeutic modalities, such as chemotherapy or sonodynamic therapy. These hybrid systems have shown promising results in preclinical studies for treating cancerous tumors by selectively destroying malignant cells while minimizing damage to healthy tissues.

Moreover, Tetraphenylporphyrin has found applications in molecular electronics and optoelectronics due to its excellent charge transport properties. Its π-conjugated system facilitates efficient electron delocalization, making it suitable for use in organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices. Researchers have recently explored Tetraphenylporphyrin as a dopant or an active layer material in organic field-effect transistors (OFETs), achieving high charge carrier mobility and improved device performance. These findings underscore the compound's significance in advancing next-generation electronic technologies.

The catalytic prowess of Tetraphenylporphyrin, particularly when coordinated with transition metals such as iron or manganese, has been another area of intense investigation. Metallo-porphyrins derived from Tetraphenylporphyrin exhibit remarkable activity in oxidation reactions, including the conversion of alcohols to aldehydes and ketones under mild conditions. Such catalysts are highly valued in green chemistry for their efficiency and environmental compatibility. Recent studies have demonstrated that these metallo-porphyrins can operate under ambient conditions using visible light as an energy source, further expanding their utility in sustainable chemical synthesis.

Recent breakthroughs in supramolecular chemistry have also highlighted the role of Tetraphenylporphyrin as a building block for complex architectures. Its ability to form stable host-guest complexes with various guests, including small molecules and biomolecules, has enabled the design of novel nanocages and molecular machines. These structures have potential applications in drug delivery systems, where precise control over guest release can be achieved by tuning external stimuli such as light or pH.

The versatility of Tetraphenylporphyrin extends to its use as a fluorescent probe for biological imaging. Its bright fluorescence and high photostability make it an attractive tool for tracking biological processes in real-time. Researchers have developed Tetraphenylporphyrin-based probes that selectively accumulate in specific cellular compartments or bind to target proteins, providing valuable insights into cellular dynamics and disease mechanisms. These probes are particularly useful in fluorescence microscopy and flow cytometry experiments.

In conclusion, Tetraphenylporphyrin (CAS No. 917-23-7) is a multifaceted compound with broad applications across multiple scientific domains. Its unique structural and electronic properties continue to drive innovation in medicine, materials science, and catalysis. As research progresses, new applications for this remarkable molecule are likely to emerge, further solidifying its position as a cornerstone of modern chemical research.

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Amadis Chemical Company Limited
(CAS:917-23-7)Tetraphenylporphyrin
A844051
Purity:99%
Quantity:100g
Price ($):399.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:917-23-7)间-四苯基卟吩
LE2448598;LE17177
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
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